tert-Butyl (2S,3R)-3-hydroxy-2-methylazetidine-1-carboxylate
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Overview
Description
tert-Butyl (2S,3R)-3-hydroxy-2-methylazetidine-1-carboxylate is a compound that features a tert-butyl ester group attached to a 3-hydroxy-2-methylazetidine-1-carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,3R)-3-hydroxy-2-methylazetidine-1-carboxylate typically involves the use of tert-butyl esters. One efficient method for the preparation of tert-butyl esters involves the use of flow microreactors, which provide a more efficient, versatile, and sustainable process compared to traditional batch methods . Another method involves the use of tert-butyl hydroperoxide under metal-free conditions, which allows for the smooth progression of Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in one pot .
Industrial Production Methods
Industrial production methods for tert-butyl esters often involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as increased efficiency, scalability, and sustainability, making them suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2S,3R)-3-hydroxy-2-methylazetidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and various reducing agents for reduction reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of new functionalized compounds.
Scientific Research Applications
tert-Butyl (2S,3R)-3-hydroxy-2-methylazetidine-1-carboxylate has several scientific research applications, including:
Chemistry: The compound is used in synthetic organic chemistry for
Properties
IUPAC Name |
tert-butyl (2S,3R)-3-hydroxy-2-methylazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-6-7(11)5-10(6)8(12)13-9(2,3)4/h6-7,11H,5H2,1-4H3/t6-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLFUJCDADLZAJ-NKWVEPMBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1C(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](CN1C(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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